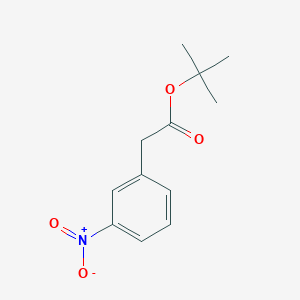

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

概要

説明

Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (BMPC) is an important organic compound used in a variety of applications, such as drug synthesis and drug delivery systems. It is a derivative of pyrrolidine and is synthesized from benzyl chloride and 3-(hydroxymethyl)pyrrolidine-1-carboxylic acid. BMPC is a colorless solid with a boiling point of 181°C and a melting point of 61°C. It is insoluble in water, but soluble in methanol, ethanol, and other organic solvents.

科学的研究の応用

Influence on Biologically Important Ligands

The interaction between metals and biologically important molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil, is significant for understanding the molecular basis of biological processes. These interactions can affect the electronic system of ligands, which is essential for their reactivity and complex formation capabilities. The study by Lewandowski et al. (2005) provides insights into how metals influence the electronic systems of such ligands, offering a foundational understanding for further exploration of related compounds, including Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Lewandowski, Kalinowska, & Lewandowska, 2005).

Role in Organic Synthesis and Pharmacology

The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry for creating compounds aimed at treating human diseases. Its saturated scaffold offers a unique opportunity for stereochemical exploration and enhances three-dimensional molecular coverage. A review by Petri et al. (2021) discusses the use of pyrrolidine and its derivatives in drug discovery, emphasizing its versatility and potential for generating novel biologically active compounds (Petri et al., 2021).

Antioxidant and Anti-inflammatory Properties

Research into benzofused thiazole derivatives, which share structural similarities with this compound, has demonstrated promising antioxidant and anti-inflammatory activities. These properties are critical for developing therapeutic agents. Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives, highlighting their potential as alternative antioxidant and anti-inflammatory agents. This research direction could be relevant for exploring the therapeutic potential of this compound (Raut et al., 2020).

Safety and Hazards

The compound is classified under GHS07 for safety. The signal word is “Warning”. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

特性

IUPAC Name |

benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMWRJLLAVAFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592900 | |

| Record name | Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315718-05-9 | |

| Record name | Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)